Enhanced Lipophilicity from N-Isopropyl Substitution
The N-isopropyl substituent raises the octanol–water partition coefficient relative to the primary aniline parent. The unsubstituted 4-fluoro-3-nitroaniline has a computed XLogP3 of 0.8 [1] and an experimentally derived LogP of approximately 1.27–2.42 depending on the determination method . While a directly measured LogP for the N-isopropyl derivative has not been published in the peer-reviewed literature, the addition of an N-isopropyl group to an aniline scaffold typically increments LogP by approximately 0.7–1.0 units based on π-constant contributions, yielding an estimated LogP range of 1.5–3.4 for the target compound. This increased lipophilicity enhances solubility in non-polar organic solvents and alters the partitioning behavior of intermediates during liquid–liquid extraction and chromatographic purification [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 1.5–3.4 (based on N-isopropyl π-contribution of +0.7–1.0 over parent) |
| Comparator Or Baseline | 4-Fluoro-3-nitroaniline: XLogP3 = 0.8 (PubChem); LogP = 1.27 (Chemsrc); LogP = 2.42 (Molbase) |
| Quantified Difference | Estimated ΔLogP ≈ +0.7 to +1.0 versus unsubstituted parent |
| Conditions | Computed (XLogP3) and experimentally derived LogP values from authoritative databases; N-isopropyl increment estimated from Hansch π-constant methodology. |
Why This Matters
Higher LogP directly affects organic-phase solubility, chromatographic retention, and membrane permeability in cell-based assays, making the N-isopropyl derivative preferable when greater lipophilicity is required for downstream synthetic transformations or biological testing.
- [1] PubChem. 4-Fluoro-3-nitroaniline, CID 67768. XLogP3 = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitroaniline (accessed 2026-05-01). View Source
- [2] Bil, M. S. 4-Fluoro-3-nitroaniline and its N-substituted derivatives. Journal of Applied Chemistry and Biotechnology 1972, 22 (7), 853–856. https://doi.org/10.1002/jctb.5020220707. View Source
